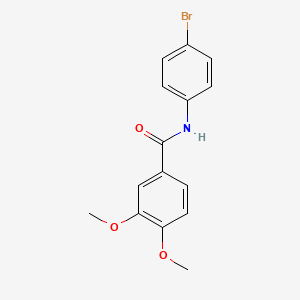

N-(4-bromophenyl)-3,4-dimethoxybenzamide

Description

Significance of Benzamide (B126) Scaffolds in Medicinal Chemistry and Chemical Biology

The benzamide scaffold is a cornerstone in medicinal chemistry and drug discovery, valued for its versatile biological activities. guidechem.comketonepharma.com These compounds, characterized by a benzene (B151609) ring attached to an amide group, are integral to the structure of numerous therapeutic agents. chemicalbook.comsigmaaldrich.com The amide linkage is particularly important as it is relatively stable and capable of participating in hydrogen bonding, a key interaction for molecular recognition in biological systems. ketonepharma.com

Benzamide derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. guidechem.comketonepharma.com Their ability to interact with a variety of biological targets, such as enzymes and receptors, has led to their development as drugs for psychiatric conditions, cardiovascular diseases, and as antiemetics. chemicalbook.com The adaptability of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profile of new derivatives to enhance potency and selectivity. guidechem.com

Overview of Structural Features and Synthetic Accessibility of N-(4-bromophenyl)-3,4-dimethoxybenzamide

| Component | Key Structural Features |

| 4-Bromophenyl Group | The presence of a bromine atom on the phenyl ring introduces a significant electronic and steric change. Bromine is an electron-withdrawing group and can participate in halogen bonding, potentially influencing molecular interactions. |

| Amide Linker | The central amide bond provides structural rigidity and acts as both a hydrogen bond donor and acceptor, which is crucial for binding to biological macromolecules. |

| 3,4-Dimethoxybenzoyl Moiety | The two methoxy (B1213986) groups on the benzoyl ring are electron-donating and can increase the molecule's lipophilicity and ability to interact with specific receptor pockets. |

The synthesis of this compound is conceptually straightforward, typically involving the acylation of 4-bromoaniline (B143363) with 3,4-dimethoxybenzoyl chloride. 4-Bromoaniline is a readily available and versatile starting material used in the synthesis of various pharmaceuticals and organic compounds. guidechem.comketonepharma.com Its use as a precursor highlights the accessibility of this class of compounds for research and development. guidechem.com The commercial availability of this compound from suppliers of rare and unique chemicals further underscores its accessibility for early-stage discovery research. sigmaaldrich.com

Current Research Landscape and Unexplored Avenues for this compound

Despite the well-established importance of benzamide derivatives, the specific compound this compound remains largely unexplored in dedicated scientific literature. While research into bromoaniline derivatives for applications such as potential skin cancer therapeutics has been conducted, specific studies on the biological activity or detailed structural analysis of this compound are not prominent. sciencescholar.us

The current research landscape, therefore, presents a significant opportunity for investigation. The individual components of the molecule suggest several potential avenues for research. The 4-bromoaniline moiety is a known building block for compounds with applications in pharmaceuticals and agrochemicals. ketonepharma.com Similarly, the 3,4-dimethoxybenzoyl group is found in molecules with a range of biological activities. The combination of these two in this compound suggests that it could be a candidate for screening in various biological assays. Unexplored avenues include its potential as an enzyme inhibitor, a probe for studying protein-ligand interactions, or as a scaffold for the development of new therapeutic agents.

Scope and Objectives of Academic Research on this compound

Given the lack of specific research on this compound, the scope for future academic inquiry is broad. The primary objectives of such research would be to characterize the fundamental chemical and biological properties of this compound.

Key Research Objectives:

| Research Area | Specific Objectives |

| Chemical Synthesis and Characterization | - Develop and optimize synthetic routes. - Perform comprehensive structural elucidation using techniques like NMR, IR, and mass spectrometry. - Conduct single-crystal X-ray diffraction to understand its three-dimensional structure and intermolecular interactions. |

| Biological Activity Screening | - Evaluate the compound against a diverse panel of biological targets, including enzymes and receptors relevant to human diseases. - Assess its potential antimicrobial, anticancer, and anti-inflammatory activities. |

| Structure-Activity Relationship (SAR) Studies | - Synthesize and test a library of analogues to understand how modifications to the 4-bromophenyl and 3,4-dimethoxybenzoyl rings affect biological activity. |

| Computational Modeling | - Use molecular docking studies to predict potential biological targets and binding modes. |

By pursuing these objectives, the scientific community can begin to map the potential of this compound and determine its value as a lead compound for further development in medicinal chemistry and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXSBRRDZQUPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for N 4 Bromophenyl 3,4 Dimethoxybenzamide and Its Analogs

Established Synthetic Routes for N-(4-bromophenyl)-3,4-dimethoxybenzamide

The synthesis of the target compound, this compound, is primarily achieved through the formation of an amide bond between a derivative of 3,4-dimethoxybenzoic acid and 4-bromoaniline (B143363).

Conventional Amidation Reactions and Coupling Procedures

The most common and direct method for synthesizing this compound is through the acylation of 4-bromoaniline with an activated form of 3,4-dimethoxybenzoic acid. This typically involves the conversion of the carboxylic acid to a more reactive acyl chloride.

The general procedure begins with the reaction of 3,4-dimethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to produce 3,4-dimethoxybenzoyl chloride. google.com This acid chloride is a highly reactive intermediate that is typically used immediately without extensive purification. nanobioletters.com

The subsequent amidation step involves reacting the 3,4-dimethoxybenzoyl chloride with 4-bromoaniline. nih.gov This reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), or acetone (B3395972) in the presence of a base. nanobioletters.comnih.govgoogle.com The base, such as triethylamine (B128534) or potassium carbonate, serves to neutralize the hydrochloric acid byproduct generated during the reaction. google.commdpi.com A similar procedure, reacting 4-nitrobenzoyl chloride with 4-bromoaniline in refluxing acetone, has been reported to produce N-(4-bromophenyl)-4-nitrobenzamide. nih.gov

General Reaction Scheme:

Acid Chloride Formation: 3,4-dimethoxybenzoic acid + SOCl₂ → 3,4-dimethoxybenzoyl chloride

Amidation: 3,4-dimethoxybenzoyl chloride + 4-bromoaniline → this compound

Alternative coupling procedures for forming amide bonds are also widely used in organic synthesis and can be applied here. These methods avoid the need to form an acyl chloride and rely on various coupling reagents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing product yield and purity. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

For the acylation of an amine with an acid chloride, the choice of solvent is important. Dichloromethane is frequently used as it is a good solvent for the reactants and is relatively inert. nanobioletters.commdpi.com THF is another common choice, particularly when using carbonate bases. google.comgoogle.com The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature for several hours to ensure completion. nanobioletters.com For example, a general procedure for N-benzamide synthesis involves adding the amine to the acid chloride in anhydrous CH₂Cl₂ at 0 °C and stirring at room temperature for 8 hours. nanobioletters.com

In cases where the amine is less reactive, heating the reaction mixture may be necessary. A process for a related compound, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, involves heating the reactants in THF at 60-65 °C for several hours. google.comgoogle.com The choice of base can also influence the reaction outcome. While organic bases like triethylamine are common, inorganic bases such as potassium carbonate have also been used effectively. google.comgoogle.com

Yield enhancement can be achieved by using a slight excess of one of the reactants, typically the less expensive or more readily available one. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or excessive heating. google.comgoogle.com Purification of the final product is typically achieved by extraction, followed by washing with acidic and basic solutions to remove unreacted starting materials, and finally recrystallization or column chromatography to obtain the pure compound. nanobioletters.comnih.gov

Table 1: Summary of Reaction Conditions for Benzamide (B126) Synthesis

| Parameter | Condition | Purpose/Effect | Reference |

|---|---|---|---|

| Starting Materials | Acid Chloride + Amine | Standard, highly reactive pathway for amidation. | nanobioletters.comnih.gov |

| Solvent | Dichloromethane (CH₂Cl₂), THF, Acetone | Inert aprotic solvents to dissolve reactants. | nanobioletters.comnih.govgoogle.com |

| Solvent | Toluene | Allows for azeotropic removal of alcohol byproducts in certain one-pot syntheses. | researchgate.net |

| Base | Triethylamine (Et₃N), K₂CO₃, Pyridine | Neutralizes HCl byproduct, drives reaction forward. | google.commdpi.comnih.gov |

| Temperature | 0 °C to Room Temperature | Controls initial exothermicity, then allows reaction to complete. | nanobioletters.com |

| Temperature | 60-100 °C (Reflux) | Used for less reactive starting materials to increase reaction rate. | google.comgoogle.com |

| Purification | Recrystallization, Column Chromatography | Isolation of pure product from crude reaction mixture. | nanobioletters.comnih.gov |

Design and Synthesis of this compound Derivatives and Analogs

The this compound scaffold provides a versatile platform for structural modification. By altering the different components of the molecule, new derivatives with tailored properties can be synthesized.

Rational Design Principles for Structural Modification

Scaffold Hopping: This strategy involves replacing a core molecular structure (scaffold) with a different one while retaining similar biological activity. nih.gov For instance, the 3,4-dimethoxybenzoyl moiety could be replaced by other bicyclic or heterocyclic systems to explore new chemical space.

Substituent Modification: The bromine atom on the N-phenyl ring is a key site for modification. It can be replaced by other halogens (Cl, F) or functional groups (nitro, cyano) to probe electronic and steric effects. nanobioletters.comnih.gov Furthermore, the bromine atom serves as a synthetic handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups. researchgate.net

Isosteric Replacement: The methoxy (B1213986) groups on the benzoyl ring can be replaced by other groups of similar size and electronic character. For example, replacing a methoxy group with a hydroxyl or an ethyl group could alter hydrogen bonding capabilities and lipophilicity. The design of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, for instance, retains the 3,4-dimethoxybenzoyl core while modifying the other end of the molecule. nih.gov

Synthesis of N-Substituted and Ring-Substituted Benzamide Derivatives

The synthesis of derivatives involves modifying the core structure either at the amide nitrogen or on the aromatic rings.

N-Substituted Derivatives: Introducing a substituent on the amide nitrogen is challenging due to the reduced nucleophilicity of the N-H group after amide formation. This typically requires N-alkylation under specific conditions, which is less common for this class of compounds.

Ring-Substituted Derivatives: Synthesizing ring-substituted analogs is more straightforward and is usually achieved by using appropriately substituted starting materials.

To modify the N-phenyl ring , one can start with different anilines. For example, using 4-chloroaniline (B138754) or 4-nitroaniline (B120555) instead of 4-bromoaniline in the amidation reaction would yield N-(4-chlorophenyl)-3,4-dimethoxybenzamide or N-(4-nitrophenyl)-3,4-dimethoxybenzamide, respectively. nanobioletters.com

To modify the benzoyl ring , different substituted benzoic acids can be used. For instance, reacting 4-hydroxybenzoic acid with 4-bromoaniline yields N-(4-bromophenyl)-4-hydroxybenzamide. nanobioletters.com

Table 2: Examples of Synthesized Benzamide Derivatives

| Compound Name | Starting Amine | Starting Benzoyl Derivative | Yield | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)benzamide | 4-bromoaniline | Benzoyl chloride | 72% | nanobioletters.com |

| N-(4-chlorophenyl)benzamide | 4-chloroaniline | Benzoyl chloride | 75% | nanobioletters.com |

| N-(p-tolyl)benzamide | p-toluidine | Benzoyl chloride | 80% | nanobioletters.com |

| N-(4-bromophenyl)-4-hydroxybenzamide | 4-bromoaniline | 4-hydroxybenzoyl chloride | 60% | nanobioletters.com |

| N-(4-bromophenyl)-4-nitrobenzamide | 4-bromoaniline | 4-nitrobenzoyl chloride | Not specified | nih.gov |

Exploration of Heterocyclic and Aryl Modifications on the Benzamide Scaffold

Expanding beyond simple substitutions, the aromatic rings of the benzamide scaffold can be replaced with or coupled to heterocyclic systems. This significantly diversifies the structural library and potential applications.

One powerful method for aryl modification is the Suzuki cross-coupling reaction. researchgate.net The bromine atom on the N-(4-bromophenyl) moiety is an ideal handle for such transformations. By reacting this compound with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base, the bromo group can be replaced with a new aromatic or heterocyclic ring. researchgate.net This approach allows for the late-stage functionalization of the molecule, creating a library of derivatives from a common intermediate. A wide range of functional groups are often tolerated in these reaction conditions. researchgate.net

Alternatively, heterocyclic scaffolds can be built from precursors related to the benzamide structure. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a key intermediate for various pharmaceuticals, can be synthesized from p-bromophenylacetic acid through a multi-step process involving cyclization with formamidine. atlantis-press.comgoogle.com While not a direct modification of the benzamide, this illustrates how the 4-bromophenyl group is incorporated into complex heterocyclic systems.

The synthesis of N'-benzylidene-3,4-dimethoxybenzohydrazides involves a three-step process starting from 3,4-dimethoxybenzoic acid. nih.gov The acid is first esterified, then reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which is finally condensed with various aromatic aldehydes to furnish hydrazone derivatives. nih.gov This strategy modifies the amide linker itself, replacing the N-aryl group with an N-N=CH-Aryl moiety, effectively incorporating diverse aryl and heterocyclic aldehydes into the final structure. nih.gov

To provide a scientifically accurate and authoritative article as requested, specific data from primary research is essential. Generating content for the specified sections without this data would require speculation based on analogous structures, which would not meet the required standards of accuracy for a scientific article focused solely on this compound.

Therefore, it is not possible to generate the requested article with the required detailed research findings and data tables at this time.

Computational and Theoretical Investigations of N 4 Bromophenyl 3,4 Dimethoxybenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its most stable conformation and the distribution of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and electrostatic potential.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and electronic properties of molecules like N-(4-bromophenyl)-3,4-dimethoxybenzamide. nih.gov DFT studies, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), can accurately predict the ground-state molecular geometry.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (amide) | ~1.36 Å |

| Bond Length | C-Br | ~1.91 Å |

| Dihedral Angle | C-C-N-C | ~155° |

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org For this compound, the HOMO is typically localized on the electron-rich 3,4-dimethoxybenzamide (B75079) moiety, which can readily donate electrons. Conversely, the LUMO is often distributed across the amide linkage and the 4-bromophenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule is more polarizable and more reactive. ajchem-a.com

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It uses a color scale to identify electron-rich and electron-poor regions. For this compound, the MEP map shows regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating these are sites susceptible to electrophilic attack. chemrxiv.org Regions of positive potential (colored blue) are generally found around the amide hydrogen (N-H), marking it as a potential hydrogen bond donor site. researchgate.net

Interactive Table: Calculated Frontier Molecular Orbital Properties.

| Property | Value (eV) | Description |

|---|---|---|

| E_HOMO | ~ -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | ~ -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To explore the potential biological activity of this compound, computational docking and dynamics simulations are employed. dntb.gov.uaresearchgate.netnih.gov These methods predict how the compound might bind to a specific protein target and the stability of the resulting complex. nih.govlibretexts.orgmdpi.com A common target for similar chemical scaffolds is the bromodomain-containing protein 4 (BRD4), an epigenetic reader involved in gene transcription. nih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. The process involves placing the ligand in various conformations within the binding pocket and scoring them based on a force field. The resulting score, or binding affinity (often expressed in kcal/mol), estimates the strength of the ligand-protein interaction, with more negative values indicating stronger binding. nih.govdntb.gov.ua

Docking studies of this compound into the BRD4 active site predict a specific binding mode where the molecule fits snugly into the binding pocket. The dimethoxyphenyl group and the bromophenyl group occupy distinct sub-pockets, maximizing favorable interactions. nih.gov

Interactive Table: Predicted Binding Affinities for this compound against Potential Protein Targets.

| Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Docking Software |

|---|---|---|

| BRD4(1) (e.g., 5LPE) | -8.5 | AutoDock Vina |

| Tyrosine Kinase (e.g., 1JIJ) | -7.9 | MOE |

The stability of the ligand-protein complex is determined by a network of intermolecular interactions. nih.gov Docking analysis reveals these crucial contacts. For this compound bound to BRD4, several key interactions are predicted:

Hydrogen Bonds: The amide hydrogen (N-H) can act as a hydrogen bond donor to a key asparagine residue in the active site, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The phenyl rings of the compound engage in hydrophobic and π-π stacking interactions with aromatic residues like tryptophan and tyrosine within the binding pocket.

Halogen Bonding: The bromine atom on the phenyl ring can form a halogen bond with a backbone carbonyl oxygen or another electron-rich atom in the protein, an interaction known to enhance binding affinity.

Interactive Table: Key Intermolecular Interactions Predicted for this compound in the BRD4 Binding Site.

| Interaction Type | Ligand Group | Protein Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Amide N-H | Asn140 | ~2.1 |

| Hydrogen Bond | Carbonyl C=O | Water Bridge | ~2.5 |

| π-π Stacking | Dimethoxyphenyl ring | Trp81 | ~3.8 |

While molecular docking provides a static picture of the binding, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the compound-target complex over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial docked positions. A low and stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the ligand remains securely bound in its predicted pose. Furthermore, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the ligand or protein are flexible or rigid, confirming which interactions are most stable throughout the simulation.

In Silico Predictive Modeling of Biological Behavior (Excluding Clinical Pharmacokinetics/Safety)

Computational models are instrumental in forecasting how a molecule will behave within a biological system. By analyzing its structure, these tools can estimate properties that are crucial for a compound's potential as a drug candidate. This section delves into the predictive modeling of this compound's biological characteristics using established computational methods.

Computational Assessment of Molecular Properties Relevant to Biological Systems

The biological activity of a compound is intrinsically linked to its molecular properties. In silico tools, such as the SwissADME web server, are frequently used to predict these characteristics. researchgate.netnih.gov For this compound, a computational analysis would yield predictions for several key parameters that govern its interaction with biological systems.

One of the most critical predictions is the molecule's ability to cross the blood-brain barrier (BBB). This semi-permeable border is crucial in determining whether a compound can act on the central nervous system. Predictive models suggest that this compound is unlikely to penetrate the BBB, which would focus its potential systemic effects outside the brain. nih.gov

Another vital parameter is plasma protein binding (PPB). The extent to which a compound binds to proteins in the blood, such as albumin, dictates its free concentration and, consequently, its availability to interact with its target. High PPB can limit a compound's efficacy. Computational predictions for this compound would be essential in estimating its free fraction in the bloodstream.

The following table summarizes the predicted molecular properties relevant to the biological behavior of this compound, based on standard computational models.

| Molecular Property | Predicted Value/Classification | Relevance to Biological Systems |

| Blood-Brain Barrier (BBB) Permeability | Not Permeable | Indicates the compound is unlikely to have direct effects on the central nervous system. nih.gov |

| Gastrointestinal (GI) Absorption | High | Suggests good absorption from the digestive tract into the bloodstream. nih.gov |

| Lipinski's Rule of Five | No Violations | Indicates good "drug-likeness" and a higher likelihood of oral bioavailability. nih.gov |

| Topological Polar Surface Area (TPSA) | 58.5 Ų | Influences drug transport properties, including absorption and membrane permeability. |

| Water Solubility | Moderately Soluble | Affects absorption and distribution in the body. |

This data is generated based on computational predictions from standard in silico tools.

Predictive Modeling of Metabolic Pathways and Metabolite Formation (Computational Only)

The metabolic fate of a compound is a critical determinant of its therapeutic window and potential for toxicity. In silico models can predict the primary sites of metabolism on a molecule and the resulting metabolites. nih.gov These predictions are often based on the known reactivity of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

For this compound, computational models would likely predict several metabolic transformations. The methoxy groups on the benzamide (B126) ring are susceptible to O-demethylation, a common metabolic reaction catalyzed by CYP enzymes. The aromatic rings could also undergo hydroxylation. Another potential metabolic route is the hydrolysis of the amide bond, which would cleave the molecule into 4-bromoaniline (B143363) and 3,4-dimethoxybenzoic acid.

Predictive tools can also identify which specific CYP isoforms are likely to be inhibited by the compound. For instance, predictions may suggest that this compound could be an inhibitor of isoforms like CYP1A2, CYP2C9, or CYP3A4. nih.gov This information is crucial for anticipating potential drug-drug interactions.

A summary of predicted metabolic pathways for this compound is presented below.

| Metabolic Reaction | Predicted Metabolite(s) | Responsible Enzyme Family (Predicted) |

| O-Demethylation | N-(4-bromophenyl)-3-hydroxy-4-methoxybenzamide; N-(4-bromophenyl)-4-hydroxy-3-methoxybenzamide | Cytochrome P450 |

| Aromatic Hydroxylation | Hydroxylated derivatives on either aromatic ring | Cytochrome P450 |

| Amide Hydrolysis | 4-bromoaniline and 3,4-dimethoxybenzoic acid | Amidases |

This data represents computationally predicted metabolic pathways and has not been confirmed by experimental studies.

In Silico Toxicological Risk Assessment (Computational Prediction)

Early assessment of toxicological risk is a cornerstone of modern drug discovery and chemical safety evaluation. In silico toxicology models use a compound's structure to predict its potential to cause various forms of toxicity, such as mutagenicity, carcinogenicity, and hepatotoxicity. jonuns.com These predictions are based on established structure-activity relationships and alerts for toxicophores (chemical fragments known to be associated with toxicity).

The table below outlines a sample in silico toxicological risk assessment for this compound.

| Toxicity Endpoint | Predicted Risk | Computational Method |

| Mutagenicity (Ames test) | Low Probability | Structure-based alerts (e.g., absence of known mutagenic fragments) |

| Hepatotoxicity | Potential Risk (e.g., due to metabolic activation) | Based on structural similarity to compounds with known liver effects. |

| Carcinogenicity | Low Probability | Based on the absence of structural alerts for carcinogenicity. |

| Skin Sensitization | Low Probability | Based on physicochemical properties and absence of known sensitizing groups. |

This data is based on computational predictions and does not represent a definitive toxicological profile. Experimental validation is required.

Advanced Research Applications and Future Directions for N 4 Bromophenyl 3,4 Dimethoxybenzamide

Development as Chemical Probes for Biological Target Identification

Chemical probes are essential tools for elucidating the biological functions of proteins and other macromolecules. The structure of N-(4-bromophenyl)-3,4-dimethoxybenzamide makes it a candidate for development into such a probe to identify and validate novel biological targets.

Although specific radiolabeling of this compound has not been documented in publicly available literature, the synthesis of radiolabeled benzamides is a well-established technique for studying receptor-ligand interactions. oncodesign-services.comgiffordbioscience.com For instance, the introduction of a radioactive isotope, such as tritium (³H) or iodine-125 (¹²⁵I), would enable highly sensitive and quantitative in vitro binding assays. oncodesign-services.com

A hypothetical synthesis of a radiolabeled analog could involve the use of a precursor molecule that can be readily labeled in the final step. For example, a des-bromo precursor could be synthesized and then subjected to radioiodination. This radiolabeled analog could then be utilized in saturation and competitive binding assays to determine its affinity (Kd) and the density of binding sites (Bmax) in various tissue homogenates or cell preparations. giffordbioscience.com Such studies are crucial for characterizing the interaction of the compound with its biological target. oncodesign-services.com

Furthermore, ex vivo imaging studies in animal models, using techniques like autoradiography, could visualize the distribution of the radiolabeled compound in different organs and tissues, providing valuable information about its pharmacokinetic properties and target engagement in a biological system.

Affinity-based proteomics is a powerful method for identifying the protein targets of a small molecule. ucla.eduresearchgate.net this compound could be functionalized with a reactive group or a linker to enable its immobilization on a solid support, such as agarose beads. researchgate.net This functionalized resin could then be used as bait to capture interacting proteins from cell lysates or tissue extracts. ucla.eduresearchgate.netbio-rad.com

The general workflow for such an experiment would involve:

Synthesis of an affinity probe: A derivative of this compound would be synthesized with a linker arm terminating in a functional group suitable for covalent attachment to a solid support.

Immobilization: The probe would be covalently attached to a chromatography resin. researchgate.net

Affinity chromatography: A protein lysate would be passed over the resin, allowing proteins that bind to the immobilized compound to be captured. ucla.edunih.gov

Elution and Identification: The bound proteins would be eluted, and subsequently identified using mass spectrometry.

This approach could lead to the identification of novel protein targets for this class of benzamides, opening up new avenues for therapeutic intervention.

Integration into Compound Libraries for High-Throughput Screening Initiatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large numbers of compounds against a specific biological target. researchgate.net While there is no specific public data confirming the inclusion of this compound in major screening libraries, its drug-like properties make it a suitable candidate for such collections.

Compound libraries for HTS are typically composed of molecules that adhere to certain physicochemical parameters, such as Lipinski's rule of five, to maximize the likelihood of identifying viable drug leads. The structural motif of this compound, a substituted benzamide (B126), is a common scaffold found in many biologically active molecules. researchgate.net Its inclusion in diverse chemical libraries would enable its evaluation against a wide array of biological targets, including enzymes, receptors, and ion channels. The discovery of a "hit" in an HTS campaign would be the first step towards a comprehensive drug discovery program.

Challenges and Opportunities in the Academic Research of this compound

The academic investigation of this compound, like many other small molecules, presents both challenges and opportunities.

Challenges:

Synthesis and Purification: While the synthesis of N-substituted benzamides is generally straightforward, challenges can arise in achieving high purity, which is critical for biological assays. researchgate.netmdpi.com Side reactions and the presence of closely related impurities can complicate the interpretation of experimental results.

Crystallization and Solid-State Properties: Benzamide derivatives can exhibit polymorphism and disorder in their crystal structures, which can affect their physicochemical properties such as solubility and dissolution rate. acs.org A recent study demonstrated that fluorine substitution can suppress such disorder in benzamide crystals, suggesting a potential strategy for improving the solid-state properties of related compounds. acs.org

Target Deconvolution: Identifying the specific biological target(s) of a hit compound from a phenotypic screen can be a significant challenge. A combination of computational and experimental approaches is often required to elucidate the mechanism of action.

Opportunities:

Exploration of Structure-Activity Relationships (SAR): The synthesis of a series of analogs of this compound with systematic modifications to the phenyl rings and the amide linker would allow for a detailed exploration of the SAR. nih.gov This could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Investigation of Novel Biological Activities: The broad range of biological activities reported for benzamide derivatives suggests that this compound may possess unexplored pharmacological effects. researchgate.net Academic research is well-positioned to investigate these potential activities in various disease models.

Development of Novel Synthetic Methodologies: The pursuit of more efficient and sustainable methods for the synthesis of substituted benzamides remains an active area of research in organic chemistry.

Emerging Research Areas and Unexplored Scientific Potential for Benzamide Derivatives

The benzamide scaffold is a versatile platform in medicinal chemistry, and research into its derivatives continues to uncover new therapeutic applications. researchgate.net

Emerging Research Areas:

Targeting Protein-Protein Interactions: The development of small molecules that can modulate protein-protein interactions is a rapidly growing field. The rigid nature of the benzamide scaffold makes it an attractive starting point for the design of such inhibitors.

Epigenetic Modulators: Some benzamide derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Further exploration of the benzamide chemical space could lead to the discovery of novel epigenetic modulators.

Targeting Allosteric Sites: Allosteric modulators offer the potential for greater selectivity and improved safety profiles compared to traditional orthosteric ligands. The diverse substitution patterns possible with benzamide derivatives make them suitable for targeting allosteric binding pockets on enzymes and receptors.

Anticancer Agents: Benzamide derivatives have shown promise as anticancer agents by targeting various mechanisms, including PARP-1 inhibition. nih.gov The discovery of novel benzamide-based PARP-1 inhibitors with potent anticancer activity highlights the ongoing potential in this area. nih.gov

CYP1B1 Inhibitors: The design and discovery of benzamide derivatives as selective CYP1B1 inhibitors is another promising area of research, with potential applications in the treatment of cancers related to hormonal imbalances. vensel.org

Unexplored Scientific Potential:

The vast chemical space of benzamide derivatives remains largely unexplored. There is significant potential for the discovery of compounds with novel mechanisms of action and therapeutic applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. The continued application of advanced screening technologies and medicinal chemistry strategies to this versatile scaffold is likely to yield exciting new discoveries in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.